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Compound of Interest

Compound Name: ID-8

Cat. No.: B1674368

Technical Support Center: ID-8 Tumor Model

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQSs) to assist researchers in minimizing variability in ID-8 tumor growth between
mice.

Frequently Asked Questions (FAQSs)

Q1: What is the ID-8 cell line and why is it used for ovarian cancer research?

The ID-8 cell line is a well-characterized syngeneic mouse model for ovarian cancer.[1][2] It
was established from late-passage C57BL/6 murine ovarian surface epithelial cells (MOSEC)
that spontaneously transformed.[1][3] Intraperitoneal injection of ID-8 cells into C57BL/6 mice
leads to the formation of peritoneal tumors and ascitic fluid, mimicking aspects of human
ovarian cancer.[1][2][4] A key advantage of this model is its use in immunocompetent C57BL/6
mice, allowing for the study of the immune system'’s role in tumor progression and response to
immunotherapies.[1][2][3]

Q2: What are the recommended cell culture conditions for ID-8 cells?

ID-8 cells are typically cultured in high glucose DMEM supplemented with 4% Fetal Bovine
Serum (FBS), 5 pug/mL insulin, 5 pg/mL transferrin, and 5 ng/mL sodium selenite (1X ITS).[3]
Some protocols may recommend 10% FBS.[4] The cells proliferate rapidly and should be
subcultured before reaching confluency, typically at a split ratio of 1:10 to 1:20.[3] It is generally
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recommended to passage the cells for around 10 passages after initial thawing to maintain cell
marker expression and functionality.[4]

Q3: What is the optimal number of ID-8 cells to inject for consistent tumor growth?

The optimal cell number can vary depending on the injection route and the desired tumor
growth Kinetics. For intraperitoneal (i.p.) injections, studies have shown that implanting 1.0 x
107 cells per mouse resulted in more consistent tumor growth compared to 5.0 x 106 cells.[5]
Other studies have used 2 x 106 cells i.p. to generate tumor mass and ascites in less than 45
days.[6] For subcutaneous injections, a study used 2.5 x 105 cells.[7] It is recommended to
perform a pilot study to determine the optimal cell number for your specific experimental goals.

Q4: How does the injection route affect ID-8 tumor growth and phenotype?

The injection route significantly influences tumor development. Intraperitoneal injection is the
most common method and models disseminated peritoneal disease with ascites formation.[1]
[2][4] Subcutaneous injection forms a solid, localized tumor, which can be useful for tracking
primary tumor growth.[7] Orthotopic injection into the ovarian bursa can model primary tumor
formation and subsequent metastasis.[8][9] The local tissue environment can also influence the
phenotype of the resulting tumors.[10]

Q5: What are some key factors that can contribute to variability in ID-8 tumor growth?

Several factors can lead to inconsistent tumor growth between mice:

» Cell Health and Viability: The health and viability of the ID-8 cells at the time of injection are
critical. Ensure cells are in the logarithmic growth phase and have high viability.

o Cell Passage Number: Using cells with a consistent and low passage number is important,
as late-passage cells may have altered characteristics.[4]

« Injection Technique: The accuracy and consistency of the injection are crucial. For
intraperitoneal injections, ensure the cells are delivered into the peritoneal cavity and not into
the gut or subcutaneous space. For orthotopic injections, precise delivery to the ovarian
bursa is essential.
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o Number of Cells Injected: As mentioned in Q3, the number of injected cells directly impacts
tumor take and growth rate.[5]

e Mouse Strain and Age: The ID-8 model is syngeneic to C57BL/6 mice. Using a different
strain will result in immune rejection. The age and health of the mice can also influence
immune response and tumor growth.

e Mycoplasma Contamination: Mycoplasma contamination can significantly alter cell behavior
and experimental outcomes. Regularly test your cell cultures for mycoplasma.[3]

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

Low or no tumor take

Poor cell viability at the time of

injection.

Ensure rapid and complete
thawing of frozen cells.[3] Do
not vortex cells.[3] Check cell
viability using a method like
trypan blue exclusion before

injection.

Incorrect injection technique
(e.g., subcutaneous injection

instead of intraperitoneal).

Practice and refine your
injection technique. For
intraperitoneal injections, use
an appropriate needle size and

angle of insertion.

Insufficient number of cells

injected.

Increase the number of
injected cells. Consider a pilot
study with a range of cell

concentrations.[5]

Mycoplasma contamination.

Test cells for mycoplasma
contamination. If positive,
discard the culture and start
with a fresh, certified

mycoplasma-free vial.[3]

High variability in tumor size

between mice

Inconsistent number of viable

cells injected per mouse.

Ensure a homogenous single-
cell suspension before drawing
into the syringe. Mix the cell
suspension between injections

to prevent settling.

Inconsistent injection volume

or location.

Use a consistent injection
volume for all mice. For
subcutaneous injections, mark
the injection site to ensure

consistency.

Variation in the health or age of

the mice.

Use mice of the same age and

from the same supplier. Allow
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mice to acclimate to the facility

before starting the experiment.

Rapid tumor growth and early

morbidity

Too many cells injected.

Reduce the number of injected

cells.

Highly aggressive subclone of
ID-8 cells.

Go back to an earlier passage

of the cell line.

Ascites formation is

inconsistent

Variation in the extent of

peritoneal dissemination.

Ensure a consistent
intraperitoneal injection. A
higher number of injected cells
may lead to more consistent

ascites formation.

Experimental Protocols
ID-8 Cell Culture and Preparation for Injection

This protocol outlines the steps for culturing ID-8 cells and preparing them for injection to

minimize variability.

Materials:

e High Glucose DMEM

» Fetal Bovine Serum (FBS)

e Insulin-Transferrin-Selenium (ITS) supplement

¢ Penicillin-Streptomycin (optional)

e Trypsin-EDTA

o Phosphate Buffered Saline (PBS), sterile

e Conical tubes (15 mL and 50 mL)

e Hemocytometer or automated cell counter
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e Trypan blue solution

Procedure:

e Cell Culture:
o Culture ID-8 cells in High Glucose DMEM supplemented with 4% FBS and 1X ITS.
o Maintain cells in a 37°C incubator with 5% CO2.

o Subculture cells when they reach 80-90% confluency. Do not allow cells to become fully
confluent.

e Cell Harvesting:

[¢]

Aspirate the culture medium.

[¢]

Wash the cell monolayer with sterile PBS.

[e]

Add Trypsin-EDTA and incubate at 37°C until cells detach.

o

Neutralize the trypsin with complete culture medium.

[¢]

Transfer the cell suspension to a 50 mL conical tube.
o Cell Counting and Viability Check:
o Centrifuge the cell suspension at 300 x g for 5 minutes.

o Discard the supernatant and resuspend the cell pellet in a known volume of sterile PBS or
serum-free medium.

o Create a single-cell suspension by gently pipetting up and down. Avoid creating bubbles.
o Perform a cell count using a hemocytometer or automated cell counter.
o Assess cell viability using trypan blue exclusion. Viability should be >95%.

e Preparation for Injection:
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o Calculate the required volume of cell suspension to achieve the desired cell concentration

per injection volume (e.g., 1 x 107 cells in 200 pL).

o Centrifuge the required number of cells and resuspend the pellet in the final injection

volume of sterile PBS.

o Keep the cell suspension on ice to maintain viability until injection.

o Gently mix the cell suspension immediately before drawing it into the syringe for each

mouse to ensure a homogenous mixture.

Quantitative Data Summary

Experimental

Parameter Value Reference
Context
Resulted in more
Cell Number for _
o consistent tumor
Injection 1.0 x 107 cells/mouse [5]
) growth than 5.0 x 106
(Intraperitoneal)
cells.
Used for in vivo tumor
5.0 x 106 cells/mouse ) ) [11]
formation studies.
Generated tumor
2.0 x 106 cells/mouse mass and ascites in [6]
less than 40-45 days.
Allograft experiment to
Cell Number for
o study the effect of
Injection 2.5 x 105 cells/mouse ) [7]
lumican on tumor
(Subcutaneous)
growth.
Injection Volume Total volume of PBS
0.5mL [11]

(Intraperitoneal)

containing the cells.

Typical Cell Passage

~10 passages

Recommended limit

after initial thawing to

[4]

Limit maintain cell
characteristics.
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Visualizations
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Caption: Workflow for consistent ID-8 tumor establishment.
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Caption: Troubleshooting decision tree for ID-8 tumor growth issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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